molecular formula C38H47N5O5 B1674083 Compound K CAS No. 160729-91-9

Compound K

Cat. No.: B1674083
CAS No.: 160729-91-9
M. Wt: 653.8 g/mol
InChI Key: UBUFVRJUGFJQSI-PPJSLLJVSA-N
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Description

Compound K, also known as ginsenoside this compound, is a secondary metabolite derived from the biotransformation of major ginsenosides found in Panax ginseng. It is not naturally present in ginseng plants but is produced through enzymatic or microbial processes. This compound has garnered significant attention due to its pharmacological activities, including antioxidation, anticancer, antiproliferation, antidiabetic, neuroprotection, and anti-atherogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Compound K is primarily synthesized through the deglycosylation of protopanaxadiol-type ginsenosides. This process involves the removal of sugar moieties from the parent ginsenosides using specific enzymes or chemical methods. The enzymatic hydrolysis method is preferred due to its high specificity, environmental friendliness, and efficiency. Protopanaxadiol-type ginsenoside hydrolases are classified into three categories based on the glycosyl-linked carbon atoms they act upon .

Industrial Production Methods: Industrial production of this compound involves the use of microbial cell systems, such as engineered microbes and human intestinal bacteria, to convert major ginsenosides into this compound. This method is considered safe and efficient, providing a sustainable approach to large-scale production .

Chemical Reactions Analysis

Types of Reactions: Compound K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions include modified ginsenosides with enhanced bioavailability and pharmacological activities .

Scientific Research Applications

Compound K has a wide range of scientific research applications:

Mechanism of Action

Compound K exerts its effects through multiple molecular mechanisms. It modulates various signaling pathways, including the inhibition of apoptotic proteins, regulation of cell growth, and impact on cell invasion and metastatic activity. The compound targets specific molecular pathways, such as the B-cell lymphoma 2 (Bcl2) to Bcl2 associated X (Bax) ratio, to induce apoptosis in cancer cells .

Comparison with Similar Compounds

    Protopanaxadiol-type ginsenosides: These include ginsenosides Rb1, Rb2, Rc, and Rd.

    Protopanaxatriol-type ginsenosides: These include ginsenosides Re, Rf, and Rg1.

Comparison: Compound K is unique due to its higher bioavailability and solubility compared to its parent ginsenosides. It exhibits more potent pharmacological activities, making it a valuable compound for therapeutic applications. Unlike other ginsenosides, this compound is not naturally present in ginseng plants and requires biotransformation for its production .

Properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O5/c1-38(2,3)41-36(47)32-24-42(22-26-18-28-13-16-48-37(28)39-21-26)14-15-43(32)23-30(44)19-29(17-25-9-5-4-6-10-25)35(46)40-34-31-12-8-7-11-27(31)20-33(34)45/h4-13,16,18,21,29-30,32-34,44-45H,14-15,17,19-20,22-24H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUFVRJUGFJQSI-PPJSLLJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160729-91-9
Record name L 754394
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160729919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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